1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is attached to a carboxylic acid group and a phenyl ring. The phenyl ring has a bromo and a trifluoromethyl substituent .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through palladium-catalyzed coupling reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of 1-aryl 1,2,3-triazoles, including derivatives similar to the target compound, involves specific reactions that yield various triazole derivatives with potential for further functionalization. These synthesis methods highlight the versatility of triazole derivatives in chemical synthesis (H. E. Khadem, H. Mansour, & M. H. Meshreki, 1968)[https://consensus.app/papers/some-1aryl-123triazoles-khadem/9f7313957d5d5fda9acc83b4a28000d2/?utm_source=chatgpt].
- Chemical Reactions and Modifications : Research on oriented synthesis of triazole derivatives demonstrates the potential for creating various drugs through modifications of triazole compounds, indicating the importance of these structures in medicinal chemistry (Da’an Liu et al., 2015)[https://consensus.app/papers/oriented-synthesis-1methyl4phenyl1-liu/cae62f0727b25fe8bbd831ddf595724a/?utm_source=chatgpt].
Applications in Material Science
- Fluorescent Dyes : The development of highly fluorescent dyes containing triazole components showcases the application of these compounds in the creation of new materials with desirable optical properties for sensing and imaging (Anna Wrona-Piotrowicz, A. Makal, & J. Zakrzewski, 2022)[https://consensus.app/papers/highly-fluorescent-dyes-containing-conformationally-wronapiotrowicz/b61a15117f2e523aa84b31f6fe84598e/?utm_source=chatgpt].
Catalysis and Synthetic Applications
- Catalytic Applications : Studies have explored the use of triazole derivatives in catalysis, such as in dehydrative condensation reactions, demonstrating their utility in facilitating the synthesis of complex organic molecules (Ke Wang, Yanhui Lu, & K. Ishihara, 2018)[https://consensus.app/papers/24bistrifluoromethylphenylboronic-catalyzed-wang/ada393fc8f895f99aa30b55ce3f44576/?utm_source=chatgpt].
Antimicrobial and Antitumor Activity
- Antimicrobial Properties : Synthesis and evaluation of triazole derivatives for antimicrobial activity reveal the potential of these compounds as novel antimicrobial agents, indicating their significance in the development of new therapeutics (Rahul P. Jadhav et al., 2017)[https://consensus.app/papers/synthesis-evaluation-series-14disubstituted-jadhav/8049df6113325ba9a179a449b88f7c03/?utm_source=chatgpt].
- Antitumor Activity : Research on the synthesis and antitumor activity of benzofuryl-substituted triazoles, including related compounds, suggests the applicability of triazole derivatives in cancer research and therapy (M. A. Kaldrikyan et al., 2009)[https://consensus.app/papers/synthesis-antitumor-activity-benzofurylsubstituted-kaldrikyan/8aa45083a11355108d3994dd98faa1d7/?utm_source=chatgpt].
properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-5-1-2-8(6(3-5)10(12,13)14)17-4-7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSTESNVVWXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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